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The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure that has garnered

significant attention in medicinal chemistry due to its wide range of pharmacological properties.

[1][2] This versatile core, consisting of a fused benzene and thiazole ring with an amino group

at the 2-position, serves as a valuable template for the design and development of novel

therapeutic agents.[1][3] Its derivatives have demonstrated a remarkable spectrum of biological

activities, including anticancer, antimicrobial, and anticonvulsant effects, making them

promising candidates for drug discovery and development.[2][4][5] This technical guide

provides a comprehensive overview of the synthesis, biological activities, and experimental

evaluation of substituted 2-aminobenzothiazoles, with a focus on quantitative data, detailed

experimental protocols, and the visualization of key biological pathways.

Synthesis of the 2-Aminobenzothiazole Core
The classical and most common method for synthesizing the 2-aminobenzothiazole scaffold is

the Hugershoff reaction, which involves the electrophilic cyclization of a substituted aniline with

a thiocyanate salt, typically potassium or ammonium thiocyanate, in the presence of bromine in

a solvent like acetic acid.[3][6][7] The reaction proceeds via the formation of a thiocyanoaniline

intermediate, which then undergoes intramolecular cyclization to yield the 2-

aminobenzothiazole ring.
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Modern synthetic approaches, including solid-phase synthesis and multicomponent reactions,

have been developed to improve reaction efficiency, facilitate purification, and enable the rapid

generation of diverse libraries of 2-aminobenzothiazole derivatives for high-throughput

screening.[7][8]

Anticancer Activity
Substituted 2-aminobenzothiazoles have emerged as a promising class of anticancer agents,

exhibiting cytotoxicity against a variety of cancer cell lines.[4][5][9][10] Their mechanism of

action often involves the inhibition of key signaling pathways and enzymes that are crucial for

cancer cell proliferation, survival, and metastasis.[5][9]

Quantitative Anticancer Activity Data
The anticancer efficacy of various substituted 2-aminobenzothiazole derivatives is typically

quantified by their half-maximal inhibitory concentration (IC50) values against different cancer

cell lines. A lower IC50 value indicates greater potency.
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Compound ID Cancer Cell Line IC50 (µM) Reference

OMS5 A549 (Lung) 22.13 - 61.03 [4][9]

MCF-7 (Breast) 22.13 - 61.03 [4][9]

OMS14 A549 (Lung) 22.13 - 61.03 [4][9]

MCF-7 (Breast) 22.13 - 61.03 [4][9]

Compound 13 HCT116 (Colon) 6.43 ± 0.72 [6][10]

A549 (Lung) 9.62 ± 1.14 [6][10]

A375 (Melanoma) 8.07 ± 1.36 [6][10]

Compound 20 HepG2 (Liver) 9.99 [6][10]

HCT-116 (Colon) 7.44 [6][10]

MCF-7 (Breast) 8.27 [6][10]

Compound 24 C6 (Glioma) 4.63 ± 0.85 [10]

A549 (Lung) 39.33 ± 4.04 [10]

Key Signaling Pathways Targeted by 2-
Aminobenzothiazoles in Cancer
Several critical signaling pathways involved in cancer progression are modulated by 2-

aminobenzothiazole derivatives. One of the prominent pathways is the PI3K/Akt/mTOR

pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell

growth and survival.[4][9] Some 2-aminobenzothiazole compounds have been shown to inhibit

components of this pathway, such as PI3Kγ and PI3Kδ.[9]

// Nodes EGF [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"];

EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4",

fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1

[label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10975593/
https://pubs.acs.org/doi/10.1021/acsomega.3c09212
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975593/
https://pubs.acs.org/doi/10.1021/acsomega.3c09212
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975593/
https://pubs.acs.org/doi/10.1021/acsomega.3c09212
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975593/
https://pubs.acs.org/doi/10.1021/acsomega.3c09212
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Anticancer_Screening_of_2_Aminobenzothiazole_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Anticancer_Screening_of_2_Aminobenzothiazole_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Anticancer_Screening_of_2_Aminobenzothiazole_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Anticancer_Screening_of_2_Aminobenzothiazole_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Anticancer_Screening_of_2_Aminobenzothiazole_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Anticancer_Screening_of_2_Aminobenzothiazole_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975593/
https://pubs.acs.org/doi/10.1021/acsomega.3c09212
https://pubs.acs.org/doi/10.1021/acsomega.3c09212
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aminobenzothiazole

[label="Substituted\n2-Aminobenzothiazole", shape=ellipse, fillcolor="#FFFFFF",

fontcolor="#202124", style=filled, penwidth=1.5, color="#EA4335"];

// Nodes EGF [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"];

EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4",

fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1

[label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aminobenzothiazole

[label="Substituted\n2-Aminobenzothiazole", shape=ellipse, fillcolor="#FFFFFF",

fontcolor="#202124", style=filled, penwidth=1.5, color="#EA4335"];

// Edges EGF -> EGFR [color="#4285F4"]; EGFR -> PI3K [color="#4285F4"]; PI3K -> PIP3

[label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3

[style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 ->

Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTORC1

[label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> Apoptosis

[label=" inhibits", arrowhead=tee, color="#EA4335"]; mTORC1 -> CellGrowth

[color="#34A853"]; Aminobenzothiazole -> PI3K [label=" inhibits", arrowhead=tee,

color="#EA4335"]; } Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity
Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.[3][6]

Materials:

Cancer cell lines (e.g., A549, MCF-7)
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96-well plates

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

2-aminobenzothiazole derivative stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Multi-well spectrophotometer (plate reader)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5%

CO2 incubator to allow for cell attachment.[6]

Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in

complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid

solvent toxicity.[6] Remove the old medium from the wells and add 100 µL of the diluted

compound solutions. Include a vehicle control (medium with DMSO) and a positive control

(e.g., doxorubicin).[6]

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

During this time, viable cells with active metabolism will reduce the yellow MTT to a purple

formazan.[6]

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to

each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15

minutes to ensure complete dissolution.[6]

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a

microplate reader.[6]
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC50 value is then determined by plotting the percentage of viability against the compound

concentration and fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124",

style=filled, penwidth=1.5, color="#34A853"]; SeedCells [label="Seed Cancer Cells\nin 96-well

plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate Overnight",

fillcolor="#F1F3F4", fontcolor="#202124"]; AddCompound [label="Add 2-

Aminobenzothiazole\nDerivatives (Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"];

Incubate2 [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT

[label="Add MTT Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3

[label="Incubate 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize

Formazan\nwith DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure

Absorbance\n(570-590 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze

[label="Calculate % Viability\n& IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End

[label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled,

penwidth=1.5, color="#EA4335"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124",

style=filled, penwidth=1.5, color="#34A853"]; SeedCells [label="Seed Cancer Cells\nin 96-well

plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate Overnight",

fillcolor="#F1F3F4", fontcolor="#202124"]; AddCompound [label="Add 2-

Aminobenzothiazole\nDerivatives (Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"];

Incubate2 [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT

[label="Add MTT Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3

[label="Incubate 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize

Formazan\nwith DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure

Absorbance\n(570-590 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze

[label="Calculate % Viability\n& IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End

[label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled,

penwidth=1.5, color="#EA4335"];

// Edges Start -> SeedCells [color="#5F6368"]; SeedCells -> Incubate1 [color="#5F6368"];

Incubate1 -> AddCompound [color="#5F6368"]; AddCompound -> Incubate2

[color="#5F6368"]; Incubate2 -> AddMTT [color="#5F6368"]; AddMTT -> Incubate3
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[color="#5F6368"]; Incubate3 -> Solubilize [color="#5F6368"]; Solubilize -> Measure

[color="#5F6368"]; Measure -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }

Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity
Substituted 2-aminobenzothiazoles also exhibit significant activity against a range of

pathogenic bacteria and fungi.[11][12][13][14][15][16] The antimicrobial mechanism of action is

believed to involve the inhibition of essential microbial enzymes, such as dihydroorotase, which

is involved in pyrimidine biosynthesis, a pathway critical for DNA and RNA synthesis.[16][17]

Quantitative Antimicrobial Activity Data
The antimicrobial potency of 2-aminobenzothiazole derivatives is commonly expressed as the

Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound

that prevents visible growth of a microorganism.
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Compound ID Microorganism MIC (µg/mL) Reference

Compound 1n Candida albicans 4 - 8 [13][18]

Candida parapsilosis 4 - 8 [13][18]

Candida tropicalis 4 - 8 [13][18]

Compound 1o Candida albicans 4 - 8 [13][18]

Candida parapsilosis 4 - 8 [13][18]

Candida tropicalis 4 - 8 [13][18]

Compound 2j Bacterial Strains 230 - 940 [15]

Compound 2d Fungal Strains 60 - 470 [15]

Compounds 3 & 4
S. aureus, B. subtilis,

E. coli
25 - 200 [16]

C. albicans, A. niger Moderate Activity [16]

Compound Vb
Bacterial & Fungal

Strains
Potent Activity [11]

Compound Ve
Bacterial & Fungal

Strains
Potent Activity [11]

Experimental Protocol: Broth Microdilution Method for
MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an

antimicrobial agent against a specific microorganism.[17][19]

Materials:

Bacterial or fungal strains

96-well microtiter plates

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
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2-aminobenzothiazole derivative stock solution (in DMSO)

Standard antimicrobial agent (positive control)

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

Preparation of Compound Dilutions: Add 100 µL of the appropriate broth to all wells of a 96-

well plate. Add 100 µL of the test compound stock solution to the first well of each row to be

tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the

second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a

concentration gradient of the test compound.[17]

Inoculation: Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration

of approximately 5 x 10^5 CFU/mL in the wells.[17] Add the diluted inoculum to each well

containing the compound dilutions.

Controls: Include a growth control (broth and inoculum only) and a sterility control (broth

only) on each plate.[17]

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 25-30°C for 24-

72 hours for fungi.[17]

Reading Results: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.

Anticonvulsant Activity
Several 2-aminobenzothiazole derivatives have been investigated for their potential as

anticonvulsant agents, showing promise in preclinical models of epilepsy.[20][21][22][23] The

mechanism of action for their anticonvulsant effects is still under investigation but may involve

the modulation of ion channels or neurotransmitter systems in the central nervous system.

Some studies suggest that these compounds may act as carbonic anhydrase inhibitors.[20][21]

Quantitative Anticonvulsant Activity Data
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The anticonvulsant activity of 2-aminobenzothiazole derivatives is often evaluated in animal

models, with key parameters being the median effective dose (ED50) and the median toxic

dose (TD50). The protective index (PI), calculated as TD50/ED50, is a measure of the drug's

safety margin.

Compound
ID

Test Model
ED50
(µmol/kg)

TD50
(µmol/kg)

Protective
Index (PI)

Reference

Compound

52

Maximal

Electroshock

(MES)

25.49 123.87 4.86 [22]

Compound 9

Maximal

Electroshock

(MES)

Most Potent - - [23]

Compound 8
Pentylenetetr

azole (PTZ)
Most Potent - - [23]

V-5 scPTZ
Strongest

Effect
- - [20][21]

Experimental Protocol: Maximal Electroshock (MES)
Test in Mice
The maximal electroshock (MES) test is a widely used preclinical model to screen for

anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

Male albino mice

Corneal electrodes

A stimulator to deliver the electrical shock

2-aminobenzothiazole derivative solution/suspension
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Vehicle control (e.g., saline, Tween 80 suspension)

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week

before the experiment.

Compound Administration: Administer the test compound, vehicle, or standard drug to

different groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

Electrical Stimulation: At the time of peak effect of the drug (predetermined), apply a short

electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

Observation: Observe the mice for the presence or absence of the tonic hind limb extension

phase of the seizure.

Data Analysis: The percentage of animals protected from the tonic hind limb extension in

each group is calculated. The ED50 is determined using probit analysis.

// Nodes Input [label="Administer Compound\n(Test, Vehicle, Standard)", fillcolor="#FBBC05",

fontcolor="#202124"]; Stimulation [label="Apply Maximal\nElectroshock", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Observation [label="Observe for Tonic\nHind Limb Extension",

shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Protection

[label="Protection\n(No Extension)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoProtection

[label="No Protection\n(Extension Occurs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Analysis [label="Calculate % Protection\n& ED50", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes Input [label="Administer Compound\n(Test, Vehicle, Standard)", fillcolor="#FBBC05",

fontcolor="#202124"]; Stimulation [label="Apply Maximal\nElectroshock", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Observation [label="Observe for Tonic\nHind Limb Extension",

shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Protection

[label="Protection\n(No Extension)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoProtection

[label="No Protection\n(Extension Occurs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Analysis [label="Calculate % Protection\n& ED50", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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// Edges Input -> Stimulation [color="#5F6368"]; Stimulation -> Observation [color="#5F6368"];

Observation -> Protection [label=" Yes", fontsize=8, fontcolor="#5F6368", color="#34A853"];

Observation -> NoProtection [label=" No", fontsize=8, fontcolor="#5F6368", color="#EA4335"];

Protection -> Analysis [color="#5F6368"]; NoProtection -> Analysis [color="#5F6368"]; } Logical

flow of the Maximal Electroshock (MES) test.

Conclusion
Substituted 2-aminobenzothiazoles represent a highly versatile and promising class of

compounds with a broad spectrum of biological activities. The amenability of the 2-

aminobenzothiazole core to chemical modification allows for the fine-tuning of its

pharmacological properties, leading to the identification of potent anticancer, antimicrobial, and

anticonvulsant agents. The experimental protocols and data presented in this guide provide a

solid foundation for researchers and drug development professionals to further explore the

therapeutic potential of this important heterocyclic scaffold. Continued investigation into the

structure-activity relationships, mechanisms of action, and safety profiles of novel 2-

aminobenzothiazole derivatives is warranted to translate these promising preclinical findings

into clinically effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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